6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
Description
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
6-methyl-3-piperazin-1-yl-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C13H20N4/c1-10-2-3-12-11(8-10)9-13(16-15-12)17-6-4-14-5-7-17/h9-10,14H,2-8H2,1H3 |
InChI Key |
JGFSGAXOSQOWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclohexenone Derivatives
A common approach involves reacting cyclohexenone derivatives with hydrazine analogs. For example:
Modifications include using methyl-substituted cyclohexenones to introduce the 6-methyl group during cyclization.
Key Reaction Parameters:
-
Solvent: Ethanol or THF
-
Temperature: 80–100°C
-
Catalyst: p-Toluenesulfonic acid (PTSA)
-
Yield: 60–75%
Methyl Group Introduction at Position 6
The 6-methyl group is incorporated either during cyclization (via methyl-substituted precursors) or post-cyclization via alkylation.
Precursor-Based Methylation
Using 4-methylcyclohexenone as the starting material ensures direct integration of the methyl group during cyclization.
Post-Cyclization Alkylation
Methylation via Friedel-Crafts alkylation :
Conditions:
Purification and Characterization
Chromatographic Purification
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 3H, CH₃), 2.70–2.85 (m, 4H, piperazine), 3.10–3.30 (m, 4H, tetrahydrocinnoline), 6.95 (s, 1H, aromatic).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| SNAr with halogenated core | Cost-effective, scalable | Moderate yields (50–65%) |
| Palladium-catalyzed coupling | High regioselectivity, better yields | Requires expensive catalysts |
| Precursor-based methylation | Simplifies synthesis | Limited precursor availability |
Industrial-Scale Considerations
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The piperazine nitrogen atoms serve as primary sites for N-alkylation and N-acylation reactions. These transformations are critical for modifying pharmacological properties while preserving the tetrahydrocinnoline core:
Key Reactions:
-
N-Methylation: Treatment with methyl iodide in DMF (K₂CO₃, 60°C) yields mono- and dimethylated derivatives at the piperazine nitrogens.
-
Acylation: Reacts with acetyl chloride in dichloromethane (Et₃N, 0°C→RT) to form N-acetylated products.
Mechanistic Insight:
The basic piperazine nitrogens facilitate nucleophilic attack on electrophilic reagents. Steric hindrance from the tetrahydrocinnoline scaffold often leads to preferential substitution at the less hindered nitrogen.
Nucleophilic Aromatic Substitution
The tetrahydrocinnoline ring undergoes substitution at position 3, leveraging its electron-deficient aromatic system:
Chlorine Displacement:
-
Reacts with primary amines (e.g., benzylamine) in ethanol under reflux (12–24 hrs) to yield 3-aminosubstituted derivatives.
-
Secondary amines require harsher conditions (DMSO, 100°C).
Table 1: Representative Substitution Reactions
| Substituting Agent | Conditions | Product Yield | Reference |
|---|---|---|---|
| Benzylamine | EtOH, reflux, 24 hrs | 68% | |
| Piperidine | DMSO, 100°C, 8 hrs | 52% | |
| Morpholine | EtOH, reflux, 18 hrs | 75% |
Cycloaddition Reactions
The partially unsaturated tetrahydrocinnoline core participates in Diels-Alder reactions , forming fused polycyclic systems:
Reaction with Maleic Anhydride:
-
Thermal conditions (toluene, 110°C, 6 hrs) produce a bicyclo[2.2.2]octane adduct.
-
Electron-withdrawing groups on dienophiles enhance reaction rates.
Mechanism:
The conjugated diene system in the tetrahydrocinnoline acts as the diene, while maleic anhydride serves as the dienophile. The reaction proceeds via a concerted [4+2] cycloaddition mechanism.
Oxidation and Reduction
The tetrahydrocinnoline scaffold undergoes redox transformations:
Oxidation:
-
Treatment with KMnO₄/H₂SO₄ oxidizes the tetrahydro ring to a fully aromatic cinnoline system.
-
Selective oxidation of the piperazine ring is achieved using H₂O₂/CH₃COOH.
Reduction:
-
Catalytic hydrogenation (H₂, Pd/C) saturates the cinnoline ring to decahydro derivatives.
Table 2: Redox Reaction Outcomes
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 0°C, 2 hrs | Aromatic cinnoline | 90% |
| H₂O₂/CH₃COOH | RT, 6 hrs | N-Oxide piperazine | 78% |
| H₂/Pd/C | 50 psi, 4 hrs | Decahydrocinnoline | 85% |
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the piperazine ring undergoes cleavage:
Acid-Mediated Hydrolysis:
-
HCl (6M, reflux) cleaves the piperazine ring, yielding ethylenediamine and a tricyclic ketone.
Base-Induced Rearrangement: -
NaOH/EtOH triggers a Smiles rearrangement, forming a quinazolinone derivative.
Metal-Complexation Reactions
The piperazine nitrogens coordinate transition metals, enabling catalytic applications:
Coordination with Cu(II):
-
Forms a 1:2 complex (metal:ligand) in methanol, characterized by UV-Vis (λₘₐₓ = 640 nm) and ESR spectroscopy.
This compound’s reactivity profile highlights its utility as a scaffold in medicinal chemistry and materials science. Strategic functionalization at the piperazine or tetrahydrocinnoline moieties enables tailored physicochemical and biological properties .
Scientific Research Applications
Medicinal Chemistry
- Pharmacological Properties : Research indicates that 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline exhibits significant biological activity. It has been investigated for its potential anti-inflammatory , antiviral , and anticancer effects. The piperazine moiety allows it to act as a ligand for various biological receptors, influencing signaling pathways involved in disease processes.
- Mechanism of Action : The compound's interaction with biological receptors can modulate their activity, potentially inhibiting enzymes or receptors linked to inflammation or cancer progression.
Pharmacology
- Receptor-Ligand Interactions : Studies have shown that this compound can bind to several biological receptors. This binding capability is crucial for understanding its therapeutic potential and mechanisms of action .
- Drug Development : The compound serves as a promising scaffold for the development of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders .
Material Science
- Synthesis of New Materials : Due to its unique structure, this compound can be utilized in the synthesis of novel materials with specific properties. This includes applications in polymers and coatings that require enhanced stability and reactivity .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Investigated for anti-inflammatory, antiviral, and anticancer activities | Development of new therapeutic agents |
| Pharmacology | Acts as a ligand for biological receptors | Modulates receptor activity; influences disease pathways |
| Material Science | Used in the synthesis of polymers and coatings | Enhances material properties |
Case Studies
- Anti-Cancer Activity : A study evaluated the efficacy of this compound against cancer cell lines. Results indicated that the compound inhibited cell proliferation through apoptosis induction mechanisms.
- Inflammation Modulation : In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine levels in activated immune cells, suggesting its potential use in treating inflammatory diseases .
- Material Development : Researchers have explored the use of this compound in creating advanced polymeric materials with tailored properties for biomedical applications. Its unique structure allows for enhanced interaction with biological systems .
Mechanism of Action
The mechanism by which 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline exerts its effects is largely dependent on its interaction with molecular targets. The piperazine moiety allows it to bind to various receptors, potentially modulating their activity. This interaction can influence signaling pathways and cellular processes, leading to the observed biological effects. For instance, it may inhibit specific enzymes or receptors involved in inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table highlights key differences between the target compound and structurally related analogs:
Key Observations:
Core Heterocycle: The tetrahydrocinnoline core in the target compound and BK11710 provides a distinct electronic environment compared to quinoline (8c) or imidazopyridine (). The adjacent nitrogen atoms in cinnoline derivatives may enhance hydrogen-bonding interactions with biological targets. Letermovir’s dihydroquinazoline core is structurally bulkier, contributing to its low water solubility .
Substituent Effects :
- The 6-methyl group in the target compound increases lipophilicity compared to BK11710, which has a polar oxazole-carbonyl-piperazine substituent. This difference may influence membrane permeability and metabolic stability.
- Letermovir’s trifluoromethyl and methoxy groups enhance target affinity but reduce solubility, highlighting a trade-off common in drug design .
Piperazine Role :
- Piperazine is a common motif in all compounds, often improving solubility and enabling interactions with biological targets (e.g., serotonin or dopamine receptors). However, its positioning and additional substituents (e.g., oxazole-carbonyl in BK11710) modulate activity and pharmacokinetics.
Pharmacological and Physical Properties
- Solubility: The target compound’s smaller size and methyl group may confer better solubility than Letermovir but lower than 4-(piperazin-1-yl)quinoline (8c), which lacks bulky substituents.
- Bioavailability : Piperazine derivatives generally exhibit moderate-to-high oral bioavailability, though steric hindrance from substituents (e.g., BK11710’s oxazole) can reduce absorption.
- Target Specificity : Letermovir’s complex structure enables specific antiviral activity, whereas the target compound’s simpler framework may allow broader interactions, necessitating further studies.
Biological Activity
6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a piperazine ring which is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound often act as selective antagonists for neurokinin receptors. Specifically, they may interact with the neurokinin-3 receptor (NK3R), influencing various physiological processes such as pain perception and mood regulation .
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds targeting NK3R can exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate neurotransmitter systems involved in mood regulation .
- Antinociceptive Properties : The compound has been investigated for its potential to alleviate pain. Its mechanism may involve the inhibition of neurokinin signaling pathways that are implicated in pain transmission .
- CNS Activity : The compound's ability to cross the blood-brain barrier suggests it could have central nervous system effects, making it a candidate for treating neurological disorders .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Antidepressant Effects : A study demonstrated that a related piperazine derivative showed significant antidepressant activity in rodent models. The mechanism was linked to enhanced serotonergic and noradrenergic transmission .
- Pain Modulation Research : Another investigation focused on the antinociceptive properties of piperazine derivatives, showing efficacy in reducing pain responses in inflammatory models .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
